

Live Cell Imaging with the DXR3 Raman Microscope: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DXR-IN-3

Cat. No.: B15580434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting live cell imaging experiments using the Thermo Scientific™ DXR3 Raman Microscope. Raman microscopy is a powerful, non-invasive, and label-free technique that provides detailed chemical information about the molecular composition of living cells in real-time. This allows for the dynamic monitoring of cellular processes, drug-cell interactions, and the characterization of cellular states without the need for fluorescent labels or stains that can perturb natural cellular functions.

Introduction to Live Cell Raman Imaging

Live-cell Raman imaging offers a unique window into the intricate molecular workings of biological systems. By measuring the inelastic scattering of laser light, a Raman spectrum is generated that acts as a chemical fingerprint of the molecules present in the sample. This technique can be used to identify and map the distribution of various intracellular components, such as lipids, proteins, nucleic acids, and carbohydrates, and to track changes in their concentration and conformation over time.

The Thermo Scientific™ DXR3 Raman Microscope is a research-grade instrument that combines high performance with ease of use, making it an ideal platform for live-cell imaging studies.^[1] Its high spatial and confocal resolution, coupled with a range of excitation lasers and automated features, allows for the acquisition of high-quality spectral data from living specimens with minimal sample preparation.^{[2][3]}

Key Applications:

- Pharmacokinetics: Studying the uptake, distribution, and metabolism of therapeutic agents within single cells in real-time.[4][5]
- Cellular Metabolism: Monitoring changes in the distribution and composition of key biomolecules like lipids and proteins in response to stimuli or stress.[6][7]
- Apoptosis and Cell Death: Observing the release and redistribution of signaling molecules, such as cytochrome c, during programmed cell death.[8][9][10]
- Biomaterial Interactions: Assessing the cellular response to biomaterials and drug delivery vehicles at the molecular level.

Quantitative Data Summary

The following tables summarize key performance specifications of the DXR3 Raman Microscope and typical experimental parameters for live cell imaging.

Table 1: DXR3 Raman Microscope Specifications

Parameter	Specification
Spatial Resolution	Down to 540 nm
Confocal Depth Resolution	Down to 1.7 μ m
Excitation Lasers	455 nm, 532 nm, 633 nm, 785 nm
Spectral Range	3500 - 50 cm^{-1} (single exposure)
Software Features	Automated fluorescence correction, autoexposure, cosmic ray rejection

Source: Thermo Fisher Scientific Product Specifications

Table 2: Typical Live Cell Raman Imaging Parameters

Parameter	Typical Range/Value
Objective Magnification	60x or 100x (water or oil immersion)
Laser Power at Sample	0.1 - 10 mW (cell type dependent)
Exposure Time per Spectrum	0.1 - 10 seconds
Number of Scans	1 - 10
Mapping Step Size	0.5 - 2 μ m
Environmental Control	37°C, 5% CO ₂

Note: These are general guidelines. Optimal parameters must be determined empirically for each cell type and experimental condition to minimize phototoxicity and maximize signal-to-noise ratio.

Experimental Protocols

General Sample Preparation for Live Cell Imaging

Successful live-cell Raman imaging hinges on maintaining cell viability and physiological conditions on the microscope stage.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cell culture medium (e.g., DMEM, RPMI-1640)
- Glass-bottom petri dishes or chambered cover glasses
- Phosphate-buffered saline (PBS)
- Stage-top environmental chamber compatible with the DXR3 microscope

Protocol:

- Cell Seeding: Seed cells onto glass-bottom dishes or chambered cover glasses at a density that will result in a sub-confluent monolayer at the time of imaging. This allows for the analysis of individual cells.

- Cell Culture: Culture the cells in a standard incubator (37°C, 5% CO₂) until they have adhered and reached the desired confluence.
- Media Exchange: Before imaging, replace the culture medium with fresh, pre-warmed imaging medium. For some applications, a HEPES-buffered, CO₂-independent medium can be used to maintain pH outside of a CO₂-controlled environment for short-term experiments. [\[11\]](#)
- Environmental Control Setup: Mount the sample dish in the stage-top environmental chamber. Ensure the chamber is pre-heated to 37°C and connected to a humidified 5% CO₂ supply to maintain a stable environment throughout the experiment. [\[1\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)

Application Protocol: Monitoring Drug Uptake

This protocol describes a general procedure for tracking the intracellular accumulation of a therapeutic drug.

Protocol:

- Baseline Scan: Identify a region of interest containing healthy cells and acquire a baseline Raman map before introducing the drug. This will serve as a control to identify the cellular components.
- Drug Introduction: Carefully add the drug to the imaging medium at the desired final concentration.
- Time-Lapse Imaging: Immediately begin acquiring a series of Raman maps of the same cellular region at defined time intervals (e.g., every 5-15 minutes).
- Data Analysis: Process the hyperspectral data to identify the characteristic Raman peaks of the drug. Generate chemical maps to visualize the spatial and temporal distribution of the drug within the cells.

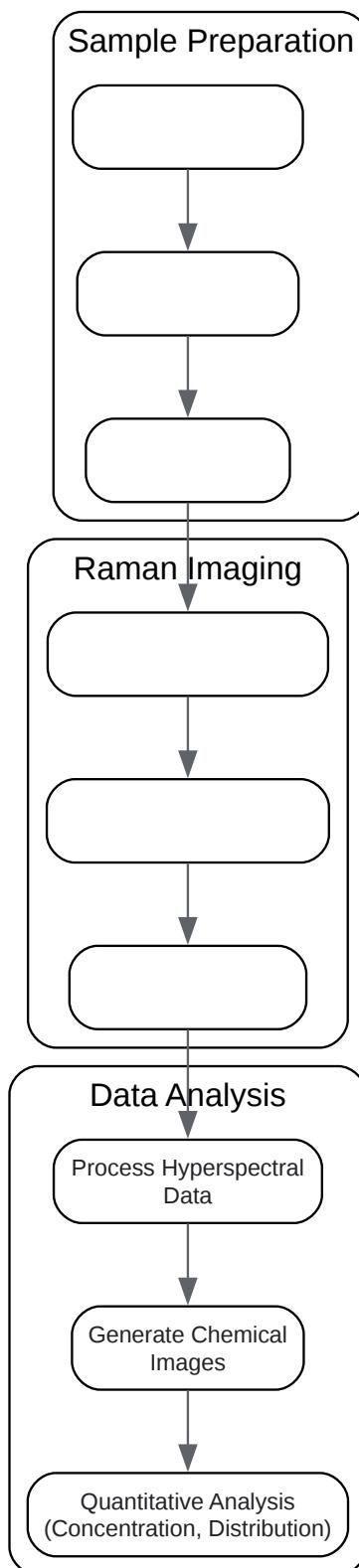
Application Protocol: Analysis of Lipid Droplets

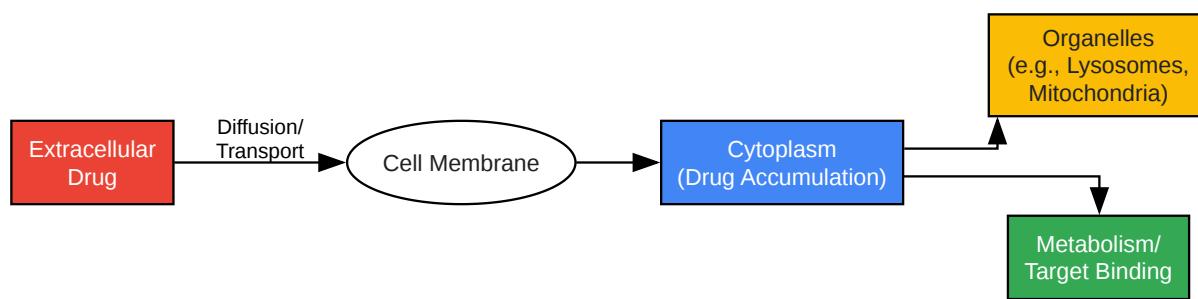
This protocol outlines the steps for imaging and characterizing lipid droplets within live cells.

Protocol:

- Induce Lipid Droplet Formation (Optional): If necessary, treat cells with an agent known to induce lipid droplet formation (e.g., oleic acid) for a specified period before imaging.
- Identify Cells of Interest: Locate cells exhibiting lipid droplets using the brightfield microscope view.
- Acquire Raman Maps: Perform high-resolution Raman mapping of the selected cells. Focus on the C-H stretching region ($\sim 2800\text{-}3100\text{ cm}^{-1}$) which provides strong signals from lipids.[7] [15]
- Spectral Analysis: Analyze the Raman spectra from the lipid droplets to determine their composition, such as the degree of lipid chain unsaturation, by examining the relative intensities of specific peaks (e.g., C=C stretching at $\sim 1656\text{ cm}^{-1}$ and CH₂ bending at $\sim 1445\text{ cm}^{-1}$).[2]

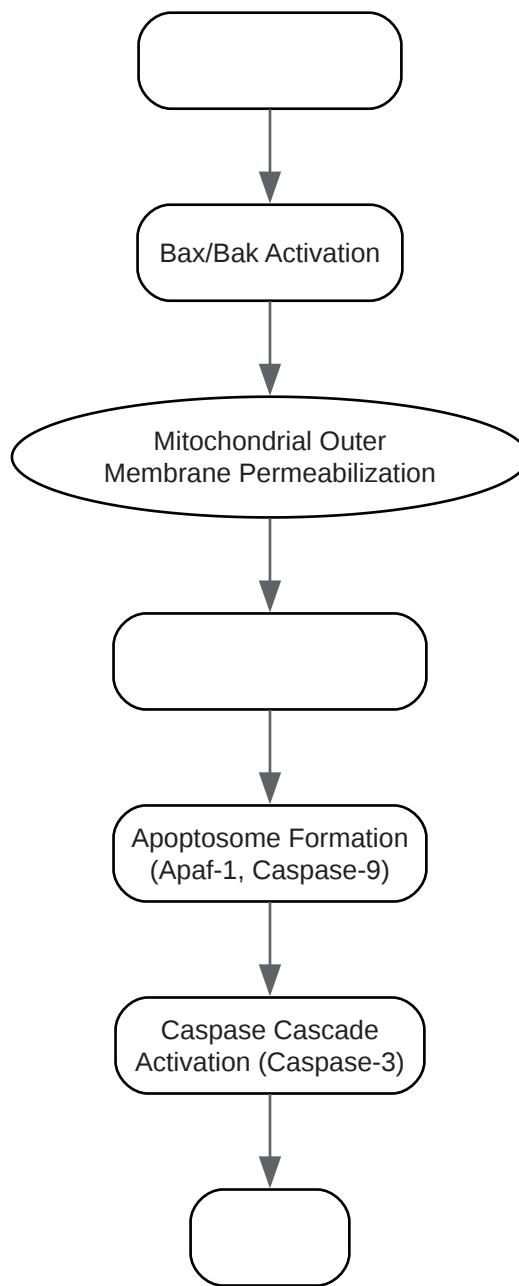
Application Protocol: Monitoring Cytochrome c Release During Apoptosis


This protocol details the label-free observation of cytochrome c redistribution, a key event in the intrinsic apoptosis pathway.


Protocol:

- Induce Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine, actinomycin D).
- Locate Pre-apoptotic Cells: Identify healthy-looking cells that have been treated with the inducer.
- Time-Lapse Raman Imaging: Acquire time-lapse Raman maps of the selected cells. The characteristic Raman peaks of cytochrome c (e.g., at ~ 750 , 1128 , and 1585 cm^{-1}) can be used to track its location.[9] A 532 nm laser is often used to take advantage of the resonance Raman enhancement of cytochrome c.[9]
- Analyze Distribution Changes: Observe the change in the spatial distribution of the cytochrome c signal over time. A transition from a punctate, mitochondrial pattern to a diffuse, cytosolic distribution indicates its release into the cytoplasm.[9][10]

Visualizations: Signaling Pathways and Workflows


The following diagrams illustrate key concepts and workflows related to live-cell Raman imaging.

[Click to download full resolution via product page](#)*Experimental workflow for live-cell Raman imaging.*

[Click to download full resolution via product page](#)

Conceptual pathway of drug uptake and distribution in a cell.

[Click to download full resolution via product page](#)

Intrinsic apoptosis pathway showing cytochrome c release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microscopyu.com [microscopyu.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Raman Microscopy - Raman Spectroscopy - eBook - Advancing Materials [thermofisher.com]
- 4. Temporal imaging of drug dynamics in live cells using stimulated Raman scattering microscopy and a perfusion cell culture system - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biocompare.com [biocompare.com]
- 13. Maintaining Live Cells on the Microscope Stage | Nikon's MicroscopyU [microscopyu.com]
- 14. ibidi.com [ibidi.com]
- 15. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Live Cell Imaging with the DXR3 Raman Microscope: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580434#live-cell-imaging-with-the-dxr3-raman-microscope>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com